1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid
Description
1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid is a synthetic intermediate primarily used in peptide and organic synthesis. Its structure features:
- A piperidine ring with a carboxylic acid group at position 3.
- A propanoyl side chain at position 1 of the piperidine, modified with an Fmoc-protected amino group ([(9H-fluoren-9-yl)methoxy]carbonyl).
The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). This compound is critical in solid-phase peptide synthesis (SPPS) for constructing peptidomimetics or constrained peptide backbones.
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQNDNHOEVYVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with piperidine-3-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: DCC or DIC with DMAP as a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotection: Yields the free amino acid.
Coupling: Forms peptide bonds, resulting in dipeptides or longer peptide chains.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its Fmoc protecting group.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Used in bioconjugation techniques to attach peptides to other biomolecules.
Material Science: Employed in the synthesis of peptide-based materials for various applications.
Mechanism of Action
The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions to occur.
Comparison with Similar Compounds
Functional Group Positioning
Implications : Positional isomers (e.g., carboxylic acid at C2 vs. C3) influence molecular recognition and synthetic utility. For example, C3 substitution may enhance compatibility with enzymes or receptors targeting chiral centers.
Side Chain Modifications
Implications : Fluorinated or hydroxylated side chains improve pharmacokinetic properties (e.g., bioavailability), while ether linkages may affect solubility in polar solvents.
Protecting Group Strategies
Implications : Multi-protected compounds enable complex peptide assembly but require careful optimization of deprotection conditions to avoid side reactions.
Backbone and Stereochemical Variations
Implications : Piperidine-based compounds (target) offer rigid scaffolds compared to linear peptides, while stereochemistry dictates enantioselective interactions.
Biological Activity
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₃₂H₃₁N₃O₄
- Molecular Weight : 491.59 g/mol
- Structural Components : It contains a fluorenylmethoxycarbonyl (FMOC) protecting group, a piperidine ring, and a carboxylic acid functional group, which are essential for its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. The presence of the FMOC group suggests potential applications in peptide synthesis, which can be crucial for developing novel anticancer agents. Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds may interfere with the normal progression of the cell cycle.
- Apoptosis Induction : Activation of pathways leading to programmed cell death has been observed in vitro.
Enzyme Inhibition
The compound's structural characteristics allow it to act as an enzyme inhibitor, particularly targeting enzymes involved in nucleic acid metabolism. This inhibition can disrupt critical pathways in cancer cell proliferation. For instance:
- Topoisomerase Inhibition : Similar compounds have shown efficacy in inhibiting topoisomerases, enzymes essential for DNA replication and transcription.
Neuroprotective Effects
Fluorene derivatives have been studied for their neuroprotective effects, potentially modulating neurotransmitter systems. This activity is particularly relevant for conditions such as neurodegenerative diseases.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological activity include:
- Intercalation into DNA : This may lead to disruption of DNA replication.
- Inhibition of Enzymatic Activity : Particularly affecting pathways critical for cancer cell survival.
- Modulation of Signaling Pathways : Influencing apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
